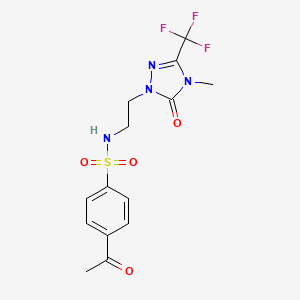![molecular formula C14H16N2O2S B2898345 N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide CAS No. 1184763-82-3](/img/structure/B2898345.png)
N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclopentyl group and a hydroxyphenyl sulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide typically involves a multi-step process:
Formation of the Cyanocyclopentyl Intermediate: The initial step involves the preparation of 1-cyanocyclopentane through the reaction of cyclopentyl bromide with sodium cyanide in an aprotic solvent like dimethylformamide (DMF).
Thioether Formation: The next step is the formation of the thioether linkage. This is achieved by reacting 4-hydroxythiophenol with the cyanocyclopentyl intermediate in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with chloroacetyl chloride in the presence of a base like triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced at the nitrile group to form primary amines under catalytic hydrogenation conditions.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) is typical for reducing nitriles.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl group.
科学研究应用
Chemistry
In chemistry, N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism by which N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the cyanocyclopentyl group may enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.
相似化合物的比较
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(1-cyanocyclopentyl)acetamide: Shares the cyanocyclopentyl group but lacks the hydroxyphenyl sulfanyl moiety.
2-[(4-hydroxyphenyl)sulfanyl]acetamide: Contains the hydroxyphenyl sulfanyl group but lacks the cyanocyclopentyl group.
Uniqueness
N-(1-cyanocyclopentyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-hydroxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-10-14(7-1-2-8-14)16-13(18)9-19-12-5-3-11(17)4-6-12/h3-6,17H,1-2,7-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJCYTRBFNJTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate](/img/structure/B2898263.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2898264.png)
![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)

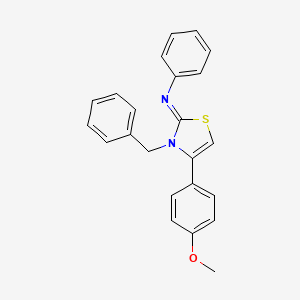
![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)
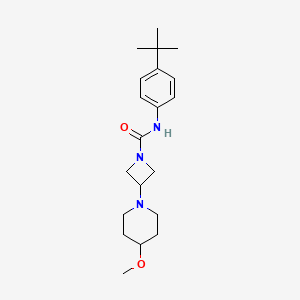
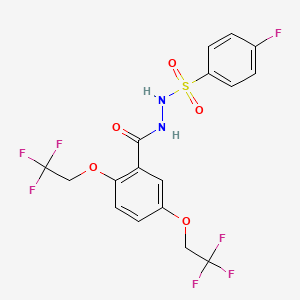
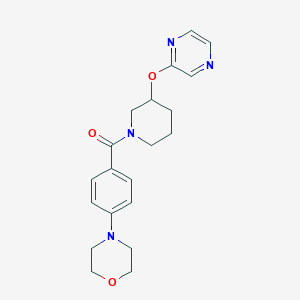
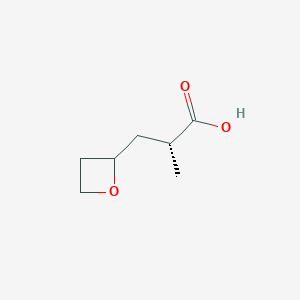
![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-4-methylbenzenecarboxamide](/img/structure/B2898279.png)

